D-ALL-ISOLEUCINE-METHYL ESTER HCL
Overview
Description
Methyl (2R,3S)-2-amino-3-methylpentanoate is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-amino-3-methylpentanoate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-amino-3-methylpentanoic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of methyl (2R,3S)-2-amino-3-methylpentanoate often employs biocatalytic processes due to their high specificity and efficiency. Enzymatic resolution of racemic mixtures using lipases or other enzymes is a common approach. These biocatalysts selectively hydrolyze one enantiomer, leaving the desired (2R,3S) enantiomer intact .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-amino-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (2R,3S)-2-amino-3-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of amino acid derivatives and peptides.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2-amino-3-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R)-2-amino-3-methylpentanoate
- Methyl (2R,3R)-2-amino-3-methylpentanoate
- Methyl (2S,3S)-2-amino-3-methylpentanoate
Uniqueness
Methyl (2R,3S)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role as a chiral building block and its interactions with biological targets. Compared to its stereoisomers, methyl (2R,3S)-2-amino-3-methylpentanoate may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
methyl (2R,3S)-2-amino-3-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMTUJDQTVJEN-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306190 | |
Record name | D-Alloisoleucine, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118878-53-8 | |
Record name | D-Alloisoleucine, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118878-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Alloisoleucine, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Alloisoleucine, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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